molecular formula C11H12ClF2NO2 B13578797 Methyl5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride

Methyl5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride

Cat. No.: B13578797
M. Wt: 263.67 g/mol
InChI Key: QWOIJXWLRBXBMZ-UHFFFAOYSA-N
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Description

Methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a fluorinated tetrahydroisoquinoline derivative characterized by a carboxylate ester at position 3 and fluorine substituents at positions 5 and 5. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C11H12ClF2NO2

Molecular Weight

263.67 g/mol

IUPAC Name

methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H11F2NO2.ClH/c1-16-11(15)9-4-7-6(5-14-9)2-3-8(12)10(7)13;/h2-3,9,14H,4-5H2,1H3;1H

InChI Key

QWOIJXWLRBXBMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=CC(=C2F)F.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride generally follows a multi-step approach:

  • Construction of the Isoquinoline Core:

    • The tetrahydroisoquinoline skeleton is typically prepared via Pictet-Spengler cyclization, involving condensation of a suitably substituted phenethylamine with an aldehyde or ketone, followed by cyclization under acidic conditions.
    • For fluorinated derivatives, the starting phenethylamine or aromatic precursor is pre-functionalized with fluorine atoms at the desired positions (5 and 6).
  • Introduction of Fluorine Substituents:

    • Direct fluorination methods on the aromatic ring are challenging due to regioselectivity issues; therefore, fluorinated precursors such as 3,4-difluorophenethylamine or difluorobenzaldehyde derivatives are used.
    • Electrophilic fluorination or nucleophilic aromatic substitution can be employed depending on the substrate and fluorination pattern.
  • Installation of the Carboxylate Ester Group at Position 3:

    • The 3-position functionalization is achieved either by using a carboxylate-substituted aldehyde in the Pictet-Spengler reaction or by post-cyclization functional group transformations.
    • Methyl esterification is commonly performed by treating the carboxylic acid intermediate with methanol and acid catalyst or via methyl chloroformate.
  • Formation of the Hydrochloride Salt:

    • The free base tetrahydroisoquinoline derivative is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing compound stability and crystallinity.

Specific Synthetic Routes from Literature

  • Route A: Pictet-Spengler Cyclization Using Fluorinated Precursors
    Starting from 3,4-difluorophenethylamine, condensation with methyl glyoxylate under acidic conditions yields the tetrahydroisoquinoline-3-carboxylate core with fluorine atoms at positions 5 and 6 (aromatic numbering). Subsequent isolation and purification followed by hydrochloride salt formation complete the synthesis. This method benefits from regioselective incorporation of fluorines and direct installation of the ester group.

  • Route B: Stepwise Functionalization
    An alternative approach involves first synthesizing 1,2,3,4-tetrahydroisoquinoline, then selectively fluorinating at positions 5 and 6 using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The 3-position carboxylate ester is introduced via directed lithiation followed by carboxylation and methylation. Finally, hydrochloride salt formation is performed.

Reaction Conditions and Catalysts

  • Acid catalysts such as trifluoroacetic acid or hydrochloric acid are commonly used in Pictet-Spengler cyclizations.
  • Fluorination steps require careful control of temperature (often 0 to 25 °C) to avoid over-fluorination or side reactions.
  • Esterification typically uses acidic methanol reflux or methyl chloroformate with base scavengers.
  • Salt formation is conducted in solvents like ethereal or alcoholic media under controlled HCl gas bubbling or aqueous HCl addition.

Purification and Characterization

  • Purification is achieved by crystallization of the hydrochloride salt or by chromatographic methods such as silica gel column chromatography.
  • Characterization includes NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm fluorine substitution and esterification.
  • Melting point and HPLC purity assays ensure compound quality.

Comparative Data Table of Preparation Methods

Step Route A: Fluorinated Precursor Approach Route B: Post-Cyclization Fluorination Approach
Starting Material 3,4-Difluorophenethylamine 1,2,3,4-Tetrahydroisoquinoline
Fluorination Method Pre-installed on precursor Electrophilic fluorination (e.g., Selectfluor)
Ester Introduction Methyl glyoxylate in Pictet-Spengler reaction Directed lithiation → Carboxylation → Methylation
Reaction Conditions Acidic medium, mild temperature Controlled fluorination temperature, multi-step functionalization
Yield Moderate to high (50–75%) Variable, often lower due to multiple steps
Purification Crystallization of hydrochloride salt Chromatography and crystallization
Advantages Regioselective fluorination, fewer steps Flexibility in fluorination, potential for varied substitution
Disadvantages Requires fluorinated precursors, costlier More complex, risk of side reactions during fluorination

Research Findings and Perspectives

  • Studies on related tetrahydroisoquinoline derivatives indicate that substitution at the 3-position with carboxylate esters enhances biological activity, particularly enzyme inhibition relevant to neurotransmitter biosynthesis.
  • Fluorination at positions 5 and 6 improves metabolic stability and binding affinity in medicinal chemistry applications, justifying the synthetic effort for difluoro derivatives.
  • The Pictet-Spengler reaction remains the cornerstone synthetic method due to its efficiency in constructing the tetrahydroisoquinoline scaffold with desired substitutions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological outcomes, such as inhibition of pathogen growth or modulation of neurodegenerative pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Salt Form Key References
Methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride 5-F, 6-F, 3-COOCH₃ ~263.7* Hydrochloride N/A
Methyl (S)-6,7-dimethoxy-THIQ-3-carboxylate hydrochloride 6-OCH₃, 7-OCH₃, 3-COOCH₃ 285.7 Hydrochloride [3]
Methyl (S)-5-(benzyloxy)-6-methoxy-THIQ-3-carboxylate hydrochloride 5-OBn, 6-OCH₃, 3-COOCH₃ 385.8 Hydrochloride [5]
Ethyl 6,7-dimethoxy-1-methyl-THIQ-2-carboxylate 6-OCH₃, 7-OCH₃, 2-COOCH₂CH₃ 293.3 Free base [2]
6-Methyl-1,2,3,4-tetrahydroquinoline 6-CH₃ (quinoline scaffold) 147.2 Free base [6]

*Calculated based on C₁₁H₁₂F₂NO₂·HCl.

Key Observations :

  • Fluorine vs. Methoxy/Benzyloxy Groups: The target compound’s 5,6-difluoro substitution contrasts with methoxy (e.g., ), benzyloxy (), or methyl () groups in analogs.
  • Salt Forms : Hydrochloride salts are common in analogs (e.g., ), improving crystallinity and aqueous solubility for pharmaceutical use.

Biological Activity

Methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H10ClF2N
  • Molecular Weight : 221.65 g/mol
  • CAS Number : 80076-46-6

The structure of methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride includes a tetrahydroisoquinoline backbone with two fluorine atoms at the 5 and 6 positions and a carboxylate group at the 3 position.

Pharmacological Properties

Research indicates that THIQ derivatives exhibit various biological activities including:

  • Antimicrobial Activity : Several studies have highlighted the potential of THIQ compounds in combating bacterial and fungal infections. Methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline derivatives have shown promising results against resistant strains of bacteria.
  • Neuroprotective Effects : THIQ analogs have been investigated for their neuroprotective properties. They may help in the treatment of neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival.
  • Antidepressant Activity : Some studies suggest that compounds within this class could exhibit antidepressant-like effects through modulation of neurotransmitter systems.

The mechanisms underlying the biological activities of methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline derivatives include:

  • Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in neurotransmitter metabolism or microbial metabolism.
  • Receptor Modulation : Interaction with various receptors (e.g., serotonin and dopamine receptors) has been observed, contributing to their psychoactive effects.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study published in RSC Advances demonstrated that THIQ derivatives possess significant antibacterial properties against Gram-positive bacteria. The compound showed effective inhibition at low concentrations .
  • Neuroprotective Study :
    • Research indicated that THIQ analogs could protect neurons from oxidative stress-induced damage. In vitro studies showed that these compounds decreased cell death in neuronal cultures exposed to neurotoxic agents .
  • Antidepressant-Like Effects :
    • An experimental model assessed the antidepressant effects of THIQ derivatives. Behavioral tests indicated that these compounds significantly reduced depressive-like behaviors in rodents .

Comparative Table of Biological Activities

Activity TypeCompoundReference
AntimicrobialMethyl 5,6-difluoro-THIQRSC Advances
NeuroprotectiveVarious THIQ analogsRSC Advances
AntidepressantMethyl 5,6-difluoro-THIQRSC Advances

Q & A

Q. What synthetic routes are recommended for preparing Methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride?

Methodological Answer: The compound can be synthesized via a modified Pictet-Spengler reaction , adapted from methods used for structurally similar tetrahydroisoquinoline derivatives. For example:

  • Step 1 : Fluorination of precursor aromatic rings using cupric chloride and sodium nitrite in acidic conditions (as demonstrated for trifluorobenzoic acid synthesis) .
  • Step 2 : Cyclization via the Pictet-Spengler reaction using paraformaldehyde and trifluoroacetic acid (TFA) as a catalyst in dichloromethane .
  • Step 3 : Esterification with thionyl chloride in methanol to yield the methyl ester, followed by hydrochloride salt formation (yield: ~96% for analogous compounds) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substitution patterns and fluorine positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination. Software like SHELXL or OLEX2 can refine structures, even with twinned or high-resolution data .
  • HPLC-PDA : To assess purity (>98% for pharmaceutical-grade standards) .

Q. How should the compound be stored to maintain stability?

Methodological Answer:

  • Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidative degradation .
  • Handling : Use moisture-free environments (gloveboxes) and avoid prolonged exposure to light. Degradation products can be monitored via HPLC-UV at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve fluorine positions and hydrogen-bonding networks.
  • Refinement : Employ SHELXL for small-molecule refinement. For challenging cases (e.g., twinning), use OLEX2 ’s graphical interface to manually adjust restraints .
  • Validation : Check for outliers in the CIF file using checkCIF/PLATON to ensure geometric accuracy .

Example Findings (Analogous Structures):

  • Intermolecular O–H⋯O hydrogen bonds form carboxylic acid dimers in fluorinated analogs .
  • Dihedral angles between carboxyl groups and aromatic rings range from 5–10° .

Q. What strategies are effective for impurity profiling in synthesis?

Methodological Answer:

  • Impurity Identification :
    • Use LC-MS/MS to detect byproducts (e.g., dehalogenated or over-fluorinated intermediates) .
    • Compare retention times against certified reference standards (e.g., LGC Standards’ APIs) .
  • Quantification :
    • HPLC-ELSD for non-UV-active impurities.
    • Calibrate using impurity standards (e.g., moexipril-related impurities) with ≤0.1% detection limits .

Q. How can enantiomeric purity be achieved and validated?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Synthesis Control : Optimize asymmetric catalysis (e.g., TFA-mediated cyclization) to favor the desired enantiomer .
  • Validation : Compare optical rotation values with literature data for enantiopure tetrahydroisoquinolines .

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in antibacterial pathways) .
  • DFT Calculations : Calculate electrostatic potential maps to predict reactivity at the 5,6-difluoro positions .
  • MD Simulations : Assess conformational stability in aqueous environments using GROMACS .

Q. How does the compound’s stability vary under acidic/basic conditions?

Methodological Answer:

  • Stability Testing :
    • Acidic (pH 1-3) : Hydrolysis of the ester group occurs within 24 hours at 37°C. Monitor via 1H^1H NMR for methyl ester degradation .
    • Basic (pH 10-12) : Rapid dehydrohalogenation of the hydrochloride salt. Use TLC (silica, ethyl acetate/hexane) to track decomposition .

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